molecular formula C13H14O3 B3177108 Benzyl 3-oxocyclopentanecarboxylate CAS No. 130761-99-8

Benzyl 3-oxocyclopentanecarboxylate

Cat. No. B3177108
M. Wt: 218.25 g/mol
InChI Key: UJDODTGHYKJEAA-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

To a solution of 3-carboxycyclopentanone (640 mg, 5.0 mmol) in 8 mL of degassed DMF was added potassium carbonate (828 mg, 5.99 mmol) and benzyl bromide (0.65 mL, 5.49 mmol). After 4 hours at room temperature, the reaction mixture was poured into 50 mL of water and extracted 3 times with EtOAc. The combined organic layers were washed with water and dried over sodium sulfate. Filtration and solvent removal provided material that was subjected to silica gel chromatography eluting with 10% EtOAc in hexanes to yield benzyl 3-oxocyclopentanecarboxylate.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5]1)([OH:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>CN(C=O)C>[O:9]=[C:6]1[CH2:7][CH2:8][CH:4]([C:1]([O:3][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:2])[CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
C(=O)(O)C1CC(CC1)=O
Name
Quantity
828 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal
CUSTOM
Type
CUSTOM
Details
provided material that
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CC(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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